1,5-Difluoro-2-methyl-4-nitrobenzene
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Overview
Description
1,5-Difluoro-2-methyl-4-nitrobenzene is an organic compound that is a combination of an organic fluorine compound and a nitro compound . It is generally used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 2,5-difluoro-4-nitrotoluene, which is another name for 1,5-Difluoro-2-methyl-4-nitrobenzene, usually involves fluorination and nitration reactions . Initially, 2,5-dichlorotoluene reacts with an excess of a fluorinating agent to produce 2,5-difluorotoluene. Then, 2,5-difluorotoluene reacts with a nitrating agent to produce 2,5-difluoro-4-nitrotoluene .Molecular Structure Analysis
The molecular formula of 1,5-Difluoro-2-methyl-4-nitrobenzene is C7H5F2NO2 . The average mass is 173.117 Da and the monoisotopic mass is 173.028839 Da .Chemical Reactions Analysis
The synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene involves fluorination and nitration reactions . The compound 2,5-dichlorotoluene reacts with a fluorinating agent to produce 2,5-difluorotoluene. Then, 2,5-difluorotoluene reacts with a nitrating agent to produce 2,5-difluoro-4-nitrotoluene .Physical And Chemical Properties Analysis
1,5-Difluoro-2-methyl-4-nitrobenzene appears as a colorless or pale yellow crystal or powder . It has a melting point of 25°C, a boiling point of 251°C, and a density of 1.374 g/cm³ . The compound is slightly soluble in water .Scientific Research Applications
Application 1: Determination of D-amino acids
- Summary of the Application: 1,5-Difluoro-2,4-dinitrobenzene is used as a bifunctional reagent for the determination of D-amino acids . It is used to synthesize 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, which contains a reactive fluorine atom that can react with a mixture of L- and D-amino acids .
- Methods of Application: The compound is synthesized from 1,5-difluoro-2,4-dinitrobenzene and L-Ala-NH2 . The resulting diastereomers can be separated and estimated by High Performance Liquid Chromatography (HPLC) .
- Results or Outcomes: This method allows for the determination of the relative content of each isomer in the nanomole range .
Application 2: Anti-inflammatory effect
- Summary of the Application: Fluorinated diaryl ethers and bisarylic ketones, which can be synthesized from 1,5-Difluoro-2-methyl-4-nitrobenzene, have been found to exert anti-inflammatory activities .
- Methods of Application: The synthesis of these molecules starts from gem-difluoro propargylic derivatives . The desired aromatic systems are obtained using Diels–Alder/aromatization sequences, followed by Pd-catalyzed coupling reactions and, when required, final functionalization steps .
- Results or Outcomes: These fluorinated compounds lowered the secretion of interleukin-6, nitric oxide, and prostaglandin E2, and decreased the protein expression of inducible nitric oxide synthase and cyclooxygenase-2 in mouse primary macrophages exposed to lipopolysaccharide .
Safety And Hazards
1,5-Difluoro-2-methyl-4-nitrobenzene is considered hazardous. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . When handling this compound, it is recommended to wear appropriate protective equipment, such as protective eyewear and gloves . It should be stored sealed, away from oxidizing agents and combustibles .
properties
IUPAC Name |
1,5-difluoro-2-methyl-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVAZYONIKSNFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595655 |
Source
|
Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Difluoro-2-methyl-4-nitrobenzene | |
CAS RN |
179011-38-2 |
Source
|
Record name | 1,5-Difluoro-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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